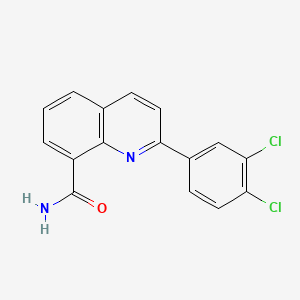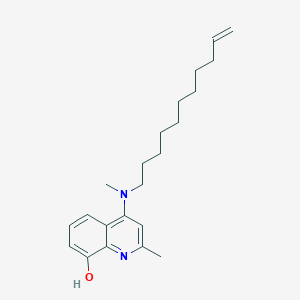
(Cis-3-benzyl-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-isopropyloxazolidin-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Cis-3-benzyl-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-isopropyloxazolidin-4-yl)methanol is a complex organic compound that features a benzyl group, a tert-butyldimethylsilyl (TBDMS) protecting group, and an oxazolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Cis-3-benzyl-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-isopropyloxazolidin-4-yl)methanol typically involves multiple steps:
Formation of the Oxazolidine Ring: This can be achieved through the cyclization of an amino alcohol with an aldehyde or ketone.
Introduction of the Benzyl Group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the oxazolidine intermediate.
Protection with TBDMS: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
Final Functionalization:
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The benzyl and TBDMS groups can be substituted under appropriate conditions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are typical.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various alkyl or aryl groups.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group Strategies: The TBDMS group is commonly used in organic synthesis to protect hydroxyl groups during multi-step reactions.
Biology and Medicine
Drug Development: The compound or its derivatives may be explored for potential pharmacological activities.
Biochemical Studies: It can be used in studies involving enzyme interactions or metabolic pathways.
Industry
Material Science: The compound may find applications in the development of new materials with specific properties.
Catalysis: It can be used as a ligand or catalyst in various chemical reactions.
作用機序
The mechanism of action of (Cis-3-benzyl-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-isopropyloxazolidin-4-yl)methanol would depend on its specific application
類似化合物との比較
Similar Compounds
(Cis-3-benzyl-4-hydroxymethyl-5-isopropyloxazolidin-4-yl)methanol: Lacks the TBDMS protecting group.
(Cis-3-benzyl-4-(((tert-butyldiphenylsilyl)oxy)methyl)-5-isopropyloxazolidin-4-yl)methanol: Uses a different silyl protecting group.
Uniqueness
The presence of the TBDMS protecting group in (Cis-3-benzyl-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-isopropyloxazolidin-4-yl)methanol provides unique stability and reactivity characteristics, making it particularly useful in synthetic organic chemistry.
特性
分子式 |
C21H37NO3Si |
|---|---|
分子量 |
379.6 g/mol |
IUPAC名 |
[(4R,5R)-3-benzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-propan-2-yl-1,3-oxazolidin-4-yl]methanol |
InChI |
InChI=1S/C21H37NO3Si/c1-17(2)19-21(14-23,15-25-26(6,7)20(3,4)5)22(16-24-19)13-18-11-9-8-10-12-18/h8-12,17,19,23H,13-16H2,1-7H3/t19-,21-/m1/s1 |
InChIキー |
MKVONNDLHMKPQG-TZIWHRDSSA-N |
異性体SMILES |
CC(C)[C@@H]1[C@@](N(CO1)CC2=CC=CC=C2)(CO)CO[Si](C)(C)C(C)(C)C |
正規SMILES |
CC(C)C1C(N(CO1)CC2=CC=CC=C2)(CO)CO[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12900534.png)
![1-[4-([1,2,4]Triazolo[3,4-c][1,2,4]triazine-6-carbonyl)phenyl]ethan-1-one](/img/structure/B12900547.png)
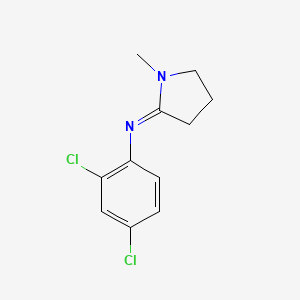
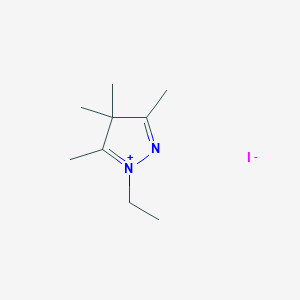
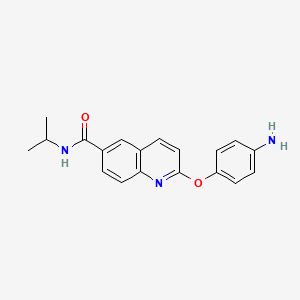
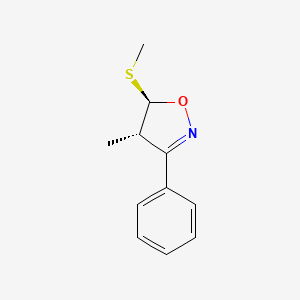

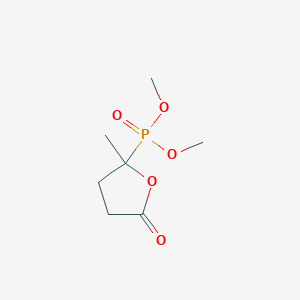
![1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine](/img/structure/B12900605.png)

![6-Phenylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900611.png)
